molecular formula C9H4BrCl2F3O B13726014 3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride

3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13726014
M. Wt: 335.93 g/mol
InChI Key: YUGRQFPYGBJCCE-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride: is a chemical compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) makes the phenacyl chloride moiety highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecular structures .

Comparison with Similar Compounds

  • 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-2-(trifluoromethyl)phenacyl chloride

Uniqueness: 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its utility in selective organic transformations and specialized applications in scientific research .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-4(12)1-5(7(16)3-11)8(6)9(13,14)15/h1-2H,3H2

InChI Key

YUGRQFPYGBJCCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)C(F)(F)F)Br)Cl

Origin of Product

United States

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